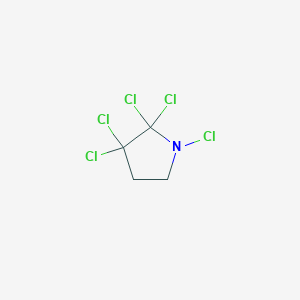

1,2,2,3,3-Pentachloropyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88250-25-3 |

|---|---|

Molecular Formula |

C4H4Cl5N |

Molecular Weight |

243.3 g/mol |

IUPAC Name |

1,2,2,3,3-pentachloropyrrolidine |

InChI |

InChI=1S/C4H4Cl5N/c5-3(6)1-2-10(9)4(3,7)8/h1-2H2 |

InChI Key |

OTSRYXJPTPYDST-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(C1(Cl)Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Polychlorinated Pyrrolidines

Electronic Structure and Substituent Effects on Reactivity

The reactivity and stability of the pyrrolidine (B122466) ring are significantly altered by the presence of multiple chlorine atoms. These effects are a combination of inductive and steric factors imposed by the halogen substituents.

Influence of Halogenation on Pyrrolidine Ring System Stability and Reactivity

Thermodynamic studies on the halogenation of pyrrolidinium-based ionic liquids indicate that the site of halogenation is influenced by the presence of other substituents on the nitrogen atom. acs.org For instance, in the absence of alkyl chains on the nitrogen, halogenation of the nitrogen atom can be more favorable. acs.org However, when alkyl groups are present, halogenation of the carbon atoms within the pyrrolidine ring is generally preferred. acs.org The substitution of hydrogen with chlorine is thermodynamically favorable, suggesting that polychlorination is an energetically accessible process. acs.org

The stability of the pyrrolidine ring can also be affected by the steric bulk of the chlorine atoms. In highly chlorinated compounds like 1,2,2,3,3-Pentachloropyrrolidine, steric hindrance can influence the conformation of the ring and the accessibility of reactive sites. The non-planar, "puckered" nature of the pyrrolidine ring is a key feature that can be further influenced by the steric and electronic effects of substituents. nih.gov

Reaction Mechanisms Involving Chlorine

The presence of multiple chlorine atoms on the pyrrolidine ring opens up a variety of potential reaction pathways, including cyclizations, radical reactions, and nucleophilic substitutions.

Halogen-Induced Controllable Cyclizations and Structural Transformations

Radical Pathways in Chlorination Reactions

Radical reactions play a significant role in the chlorination of organic compounds, including nitrogen-containing heterocycles. These reactions often involve the generation of highly reactive radical intermediates that can lead to a variety of products.

The reaction of chlorine radicals with nitrogen-containing organic compounds is a well-established area of study. rsc.orgpurdue.edu Nitrogen-centered radicals can be generated and subsequently undergo intramolecular hydrogen atom transfer (HAT) to form carbon-centered radicals. nih.govmdpi.com These carbon radicals can then react with a chlorine source to yield chlorinated products. mdpi.com For example, the photoinduced chloroamination cyclization of allenes with N-chlorosuccinimide (NCS) proceeds through a nitrogen-centered radical, leading to the formation of 2-(1-chlorovinyl)pyrrolidines. nih.gov This process demonstrates the dual role of NCS as both an activator and a chlorinating agent. nih.gov

Kinetic studies have been performed on the reactions of nitrogen trichloride (B1173362) (NCl₃) and the dichloramino radical (NCl₂•), providing insight into the elementary steps of such radical processes. rsc.org The generation of chlorine atoms from the reaction of two NCl₂• radicals is a key step in these mechanisms. rsc.org Modern photochemical methods have also been developed for the remote C-H chlorination of sulfonamides, which proceed via nitrogen-centered radicals and avoid the need for pre-formed nitrogen-chlorine bonds. nih.gov

Nucleophilic Reactivity and Halogen Bonding Interactions in Halogenated N-Heterocycles

The electrophilic nature of the carbon atoms in the polychlorinated pyrrolidine ring, induced by the electron-withdrawing chlorine atoms, makes them susceptible to nucleophilic attack. Furthermore, the chlorine atoms themselves can participate in non-covalent interactions known as halogen bonds.

The reactivity of halogenated N-heterocycles towards nucleophiles is a key aspect of their chemistry. rsc.orgresearchgate.net The presence of electron-withdrawing groups, such as multiple chlorine atoms, generally enhances the susceptibility of the heterocyclic ring to nucleophilic aromatic substitution (SNAr) reactions. nih.gov For instance, in polyfluorinated N-heterocyclic N-oxides, the N-oxide group greatly enhances the rate of nucleophilic substitution of fluorine atoms. rsc.org While this compound is a saturated system, the principles of enhanced electrophilicity at carbon centers due to halogenation still apply.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). acs.orgacs.org This interaction is directional and has been shown to play a significant role in the structure and reactivity of halogenated compounds, including N-heterocyles. acs.orgnih.gov The strength of the halogen bond increases in the order Cl < Br < I. nih.gov In protein-ligand interactions, halogen bonds between a halogenated ligand and a Lewis basic residue, such as a backbone carbonyl oxygen, are frequently observed. acs.org While specific studies on halogen bonding in this compound are lacking, it is plausible that the chlorine atoms in this molecule could participate in such interactions, influencing its aggregation and interaction with other molecules.

No Scientific Data Available for this compound

Following a comprehensive search of scientific literature and chemical databases, no research or data was found for the chemical compound This compound . It appears that this specific polychlorinated pyrrolidine has not been the subject of published scientific study.

Therefore, it is not possible to generate the requested article on its "Chemical Reactivity and Mechanistic Investigations." The creation of scientifically accurate and informative content requires a foundation of existing research, which is absent for this particular compound. An article cannot be constructed without any findings on its chemical reactivity, mechanistic pathways, or the regiochemical outcomes of its potential reactions.

Due to the strict adherence to providing scientifically accurate information and the explicit focus of the request on "this compound," the article cannot be produced.

Computational Chemistry Approaches to Polychlorinated Pyrrolidines

Quantum Chemical Calculations and Spectroscopic Prediction

Quantum chemical calculations are fundamental to understanding the behavior of molecules based on the principles of quantum mechanics. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic distribution within a molecule, which governs its structure, energy, and properties. bohrium.com

The stability of any given polychlorinated pyrrolidine (B122466) isomer is determined by its electronic structure and the resulting three-dimensional conformation. Quantum chemical methods are employed to perform geometry optimization, a process that finds the lowest energy arrangement of atoms in a molecule. bohrium.commdpi.com For a molecule like 1,2,2,3,3-pentachloropyrrolidine, this would involve determining the puckering of the pyrrolidine ring and the preferred orientations (axial or equatorial) of the five chlorine atoms to minimize steric hindrance and electronic repulsion.

Computational studies on related fluorinated alcohols have utilized methods such as DFT (B3LYP/6-311+G) and Møller-Plesset perturbation theory (MP2/6-311+G ) to calculate potential energy surfaces. nih.gov These calculations identify stable conformers (energy minima) and the energy barriers between them. nih.gov For this compound, similar calculations would reveal the relative stabilities of different conformers and their equilibrium populations at a given temperature. Energetic information, including electronic energy, enthalpy, entropy, and Gibbs free energy, can be systematically obtained for each stable conformer. bohrium.com

Comprehensive theoretical studies on other classes of polychlorinated compounds, such as dibenzodioxins (PCDDs) and biphenyls (PCBs), have successfully used DFT and MP2 methods to analyze relative stabilities and structural parameters. mdpi.comnih.gov These studies serve as a methodological blueprint for the energetic analysis of polychlorinated pyrrolidines.

Table 1: Computational Methods for Structural and Energetic Analysis This table is interactive. Click on the headers to sort.

| Method | Basis Set | Typical Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) - B3LYP | 6-311++G(d,p) | Geometry optimization, relative stability analysis | bohrium.commdpi.com |

| Møller-Plesset Perturbation Theory (MP2) | cc-pVTZ | High-accuracy energy calculations, geometry optimization | bohrium.commdpi.com |

| Hartree-Fock (HF) | 6-311++G(d,p) | Initial geometry optimization, less computationally expensive | bohrium.commdpi.com |

Quantum chemistry is instrumental in mapping the detailed mechanisms of chemical reactions, such as the chlorination of pyrrolidine precursors. By calculating the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This path includes high-energy, transient structures known as transition states, the characterization of which is crucial for understanding reaction kinetics.

For instance, a computational study on the formation of 2-(1-chlorovinyl)pyrrolidines via a photoinduced chloroamination cascade employed DFT calculations to map the reaction pathway. nih.gov The study identified key transition structures, including one for the intramolecular cyclization step and another for the chlorine atom transfer from N-chlorosuccinimide (NCS) to the vinyl radical intermediate. nih.gov This type of analysis could be directly applied to model the stepwise chlorination of a pyrrolidine ring to form this compound, revealing the sequence of chlorination and the associated energy barriers for each step.

Thermodynamic and Kinetic Modeling of Chlorination Reactions

Thermodynamic and kinetic modeling provides quantitative data on the favorability and speed of chemical reactions. For the synthesis of polychlorinated pyrrolidines, these models can predict the likely distribution of products and the conditions required to favor the formation of a specific isomer.

The thermodynamics of halogenating pyrrolidine-based structures have been investigated using computational methods. acs.orgarxiv.org These studies calculate the change in Gibbs free energy (G), enthalpy (H), and entropy (S) for substitution reactions involving different halogens (fluorine, chlorine, bromine) at various sites on the pyrrolidinium (B1226570) cation. acs.orgarxiv.org

The results show that halogenation is generally thermodynamically favorable, with fluorination and chlorination being strongly exothermic. acs.org The enthalpy change (ΔH) is the dominant factor driving these reactions, with the entropic contribution (TΔS) being relatively small for chlorination (5-15%) and fluorination (<2%). acs.orgarxiv.org However, the energetics vary depending on the reaction site. For example, in protonated pyrrolidine, chlorination at different carbon positions on the ring results in different energy releases, indicating that a specific order of halogenation is thermodynamically preferred. acs.org This suggests that programmed, partial halogenation to achieve specific isomers is theoretically possible. acs.org

Table 2: Calculated Standard Thermodynamic Potentials for Halogenation of Pyrrolidinium Cations This table is interactive. Click on the headers to sort.

| Reaction Type | ΔG (kJ/mol) | ΔH (kJ/mol) | Notes | Reference |

|---|---|---|---|---|

| Fluorination | Highly Negative | Highly Negative | Much more favorable than chlorination or bromination. | acs.orgarxiv.org |

| Chlorination | Negative | Negative | Systematically more favorable than bromination. | acs.orgarxiv.org |

| Bromination (at N in [H–N(C₄H₈)–H]⁺) | -68.6 | Negative | Favorable. | acs.org |

| Bromination (at N in [C₂H₅–N(C₄H₈)–H]⁺) | +39.7 | Positive | Unfavorable, indicating steric hindrance from the ethyl group. | acs.org |

By modeling the kinetics and thermodynamics of potential reaction pathways, computational chemistry can predict the likely transformation products of a chemical process. nih.gov For the chlorination of pyrrolidine, models can predict the distribution of different chlorinated isomers based on the calculated rate constants and activation energies for chlorination at each available position.

Kinetic models are often developed based on a proposed reaction mechanism. researchgate.net For complex reactions, these models can consist of a system of differential equations that are solved numerically. researchgate.net In the context of polychlorinated pyrrolidines, such models could predict the concentration of this compound over time under specific reaction conditions (e.g., temperature, reactant concentrations).

Furthermore, studies on the degradation of other nitrogenous compounds in the presence of chlorine have successfully used computational modeling to identify degradation pathways and predict the formation of by-products like chloropicrin (B1668804) and chloroform. nih.govnih.gov This approach is valuable for understanding the environmental fate and potential downstream reactions of polychlorinated pyrrolidines.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations typically focus on static molecules or single reaction events, molecular dynamics (MD) simulations provide insight into the movement and interactions of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and intermolecular interactions in a simulated environment.

For halogenated compounds, specialized force fields are often required. For example, in MD simulations of halogenated peptides, a modified AMBER force field was used where the "σ-hole" — a region of positive electrostatic potential on the halogen atom — is modeled with a positively charged virtual particle. nih.gov This approach allows for an accurate description of halogen bonding and its influence on the aggregation and stability of supramolecular structures. nih.gov A similar tailored force field would be necessary to accurately simulate the behavior of this compound in different solvents or in biological systems.

MD simulations could be used to study how this compound interacts with water, organic solvents, or biological macromolecules. Such simulations would reveal information about its solubility, partitioning behavior, and potential to bind to specific sites on proteins or nucleic acids, providing a molecular-level understanding of its environmental and toxicological behavior.

Analysis of Non-Covalent Interactions in Chlorinated Pyrrolidine Derivatives

Computational chemistry provides powerful tools for understanding the intricate network of non-covalent interactions (NCIs) that govern the three-dimensional structures and intermolecular associations of molecules. In the context of chlorinated pyrrolidine derivatives, such as this compound, these weak forces play a pivotal role in determining their crystal packing, physical properties, and potential biological activity. Methodologies like Non-Covalent Interaction (NCI) analysis, based on the reduced density gradient (RDG), and Hirshfeld surface analysis are instrumental in elucidating these interactions.

The NCI index is a particularly insightful tool derived from the electron density and its derivatives. nih.gov It allows for the visualization and characterization of various types of non-covalent interactions in real space. nih.gov This method is advantageous because it can be applied to large systems and can be calculated from promolecular densities, making it computationally efficient. nih.gov The analysis typically generates 3D isosurfaces that are color-coded to represent the nature and strength of the interactions. nih.gov A blue color indicates strong attractive interactions, such as hydrogen bonds, green signifies weaker van der Waals interactions, and red points to strong repulsive forces, often found in sterically hindered regions. nih.gov

For a molecule like this compound, a theoretical NCI analysis would be performed on its optimized geometry, likely calculated using Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-311+G(d,p)). nih.gov The resulting isosurfaces would reveal the landscape of non-covalent interactions within the molecule and between adjacent molecules in a simulated crystal lattice. Due to the high degree of chlorination, one would expect to observe significant halogen...halogen interactions and C-H...Cl contacts, which are types of halogen bonds and hydrogen bonds, respectively.

Accompanying the 3D visualization, a 2D NCI scatter plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂) provides quantitative insight. nih.gov Spikes in the low-density, near-zero λ₂ region of the plot are indicative of van der Waals interactions. nih.gov Negative λ₂ values correspond to attractive interactions (hydrogen bonds, halogen bonds), while positive λ₂ values signify repulsive interactions (steric clashes). nih.gov

The stability of chlorinated pyrrolidine derivatives can be further understood by examining their molecular interactions through RDG analysis based on NCI. nih.gov The presence of green and red isosurfaces in a hypothetical NCI plot for this compound would indicate the presence of van der Waals interactions as well as steric interactions arising from the pyrrolidine ring and the chlorine atoms. nih.gov

The following tables summarize the key computational parameters and the interpretation of hypothetical NCI analysis results for a chlorinated pyrrolidine derivative.

Table 1: Computational Methods for NCI Analysis

| Parameter | Description | Example |

| Computational Method | The quantum mechanical method used to calculate the electron density. | Density Functional Theory (DFT) |

| Functional | The specific functional used within the DFT framework. | B3LYP, M06-2X nih.gov |

| Basis Set | The set of functions used to build the molecular orbitals. | 6-311G++(d,p), 6-311+G(d,p) nih.govnih.gov |

| Software | The programs used for calculation and visualization. | Gaussian, Multiwfn, VMD nih.gov |

Table 2: Interpretation of NCI Isosurface Colors

| Isosurface Color | Interaction Type | Strength |

| Blue | Hydrogen Bonds, Halogen Bonds | Strong, Attractive |

| Green | van der Waals Interactions | Weak, Attractive |

| Red | Steric Repulsion | Strong, Repulsive |

Table 3: Analysis of 2D NCI Scatter Plot Features

| sign(λ₂)ρ Region | Interaction Type |

| Spikes at low density, λ₂ ≈ 0 | van der Waals interactions |

| Spikes at low density, λ₂ < 0 | Attractive interactions (e.g., hydrogen bonds) |

| Spikes at low density, λ₂ > 0 | Repulsive interactions (steric clashes) |

Through these computational approaches, a detailed and nuanced understanding of the non-covalent interaction landscape in chlorinated pyrrolidines can be achieved, providing valuable insights into their chemical behavior and material properties.

Advanced Analytical Methodologies for Characterization and Detection

Integrated Spectroscopic Techniques for Structure Elucidation

The structural confirmation of complex molecules like 1,2,2,3,3-Pentachloropyrrolidine relies on the synergistic use of several spectroscopic methods. Mass spectrometry is employed to determine the molecular weight and elemental formula, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and spatial arrangement of atoms. Further characterization of functional groups is achieved through Infrared (IR) spectroscopy, and UV-Visible spectroscopy provides information on electronic transitions within the molecule.

Mass spectrometry is a cornerstone analytical technique for the identification of chlorinated organic compounds by measuring the mass-to-charge ratio (m/z) of ions. numberanalytics.com It is particularly powerful for halogenated compounds due to the distinct isotopic patterns produced by elements like chlorine and bromine. nih.gov In addition to providing the molecular weight of the analyte, MS experiments offer structural clues through the analysis of fragmentation patterns. For chlorinated compounds, fragmentation often involves the loss of chlorine atoms or HCl, which can be readily identified in the mass spectrum. nih.govlibretexts.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. acs.org

A definitive feature in the mass spectrum of a chlorinated compound is its unique isotopic signature. numberanalytics.com Chlorine naturally exists as two stable isotopes: ³⁵Cl (approximately 75.78% abundance) and ³⁷Cl (approximately 24.22% abundance). numberanalytics.com This natural distribution, with a ratio of roughly 3:1, gives rise to a characteristic pattern of peaks for any ion containing chlorine atoms. libretexts.orgyoutube.com

A molecule containing a single chlorine atom will exhibit two peaks in its mass spectrum for the molecular ion: a molecular ion peak (M) corresponding to the molecule with a ³⁵Cl atom, and an M+2 peak, two mass units higher, for the molecule with a ³⁷Cl atom. The intensity of the M+2 peak will be about one-third that of the M peak. youtube.com

For molecules with multiple chlorine atoms, the isotopic pattern becomes more complex and serves as a reliable indicator of the number of chlorine atoms present. libretexts.orgyoutube.com For this compound, which contains five chlorine atoms, the molecular ion region will display a cluster of peaks (M, M+2, M+4, M+6, M+8, M+10) resulting from the various possible combinations of ³⁵Cl and ³⁷Cl isotopes. The relative intensities of these peaks are predictable based on binomial expansion, creating a distinct "fingerprint" that confirms the presence of five chlorine atoms.

Table 1: Theoretical Isotopic Abundance Pattern for a Molecular Ion Containing Five Chlorine Atoms (C₄H₄NCl₅)

| Ion | Relative Intensity (Approximate Ratio) |

| M (all ³⁵Cl) | 100 |

| M+2 (four ³⁵Cl, one ³⁷Cl) | 165 |

| M+4 (three ³⁵Cl, two ³⁷Cl) | 108 |

| M+6 (two ³⁵Cl, three ³⁷Cl) | 35 |

| M+8 (one ³⁵Cl, four ³⁷Cl) | 6 |

| M+10 (all ³⁷Cl) | <1 |

This interactive table illustrates the expected relative peak heights in the mass spectrum for an ion with five chlorine atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. researchgate.net It provides information on the chemical environment, connectivity, and stereochemistry of atoms. For a compound like this compound, both ¹H and ¹³C NMR would be utilized to piece together its precise structure. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals one signal for each chemically non-equivalent carbon atom in a molecule. libretexts.org The chemical shift (δ) of each signal is highly dependent on the electronic environment of the carbon atom. In this compound, the carbons bonded directly to electronegative chlorine atoms are expected to be significantly deshielded, causing their signals to appear at a downfield (higher ppm) position compared to those in unsubstituted pyrrolidine (B122466). libretexts.orgrsc.org The ¹³C spectrum would provide critical evidence for the substitution pattern by showing the number of distinct carbon environments. For instance, depending on the exact isomer, one might expect four signals corresponding to the four carbons of the pyrrolidine ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and types of protons in a molecule. researchgate.net Given the structure of this compound, there are few remaining protons. The signals for these protons would be influenced by the adjacent chlorine atoms. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would help confirm the positions of the chlorine substituents. For example, a proton on a carbon also bearing a chlorine atom would be shifted downfield. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate proton signals with the carbon signals of the atoms they are attached to, further solidifying the structural assignment. researchgate.net

Table 2: Estimated NMR Chemical Shift Ranges for this compound

| Nucleus | Atom Position | Estimated Chemical Shift (δ, ppm) | Notes |

| ¹³C | C-Cl | 60 - 80 | Carbons bonded to one or more chlorine atoms are shifted significantly downfield. |

| ¹³C | C-N | 50 - 70 | The chemical shift is influenced by both the nitrogen atom and adjacent chlorine atoms. |

| ¹H | H-C-Cl | 4.0 - 6.0 | Protons on chlorinated carbons are deshielded. The exact shift depends on the number of adjacent chlorines. |

| ¹H | H-C-N | 3.0 - 4.5 | Protons on carbons adjacent to the nitrogen atom. |

This interactive table provides estimated chemical shift ranges based on general principles for halogenated heterocyclic compounds. libretexts.orgnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. youtube.com For this compound, the most characteristic absorptions would be those corresponding to the carbon-chlorine (C-Cl) and carbon-nitrogen (C-N) bonds.

The C-Cl stretching vibrations are known to produce strong absorption bands in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹. spectroscopyonline.com The presence of multiple C-Cl bonds in the molecule would likely result in several strong, complex bands in this region. The C-N stretching vibration of the pyrrolidine ring would also be present, typically appearing in the 1250-1020 cm⁻¹ range. The absence of significant O-H or N-H stretching bands (above 3200 cm⁻¹) would confirm the fully substituted nature of the nitrogen (if applicable) and the absence of hydroxyl groups.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Bond | Vibration Type | Characteristic Frequency Range (cm⁻¹) | Intensity |

| C-Cl | Stretch | 800 - 600 | Strong |

| C-N | Stretch | 1250 - 1020 | Medium to Strong |

| C-H | Stretch | 3000 - 2850 | Medium to Weak (if present) |

This interactive table summarizes the key IR absorption frequencies expected for the functional groups within the molecule. spectroscopyonline.com

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. longdom.org The utility of this technique for a compound like this compound is limited but can be informative.

As a saturated heterocyclic compound, the primary electronic transitions available are sigma-to-sigma-star (σ → σ) and non-bonding-to-sigma-star (n → σ), involving the electrons in the C-C, C-H, C-N, and C-Cl single bonds and the non-bonding electrons on the nitrogen atom. libretexts.org These transitions are high-energy and typically occur at short wavelengths, usually below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. longdom.org Therefore, a pure sample of this compound is expected to be transparent and show negligible absorbance in the 200-800 nm range. However, the presence of conjugated impurities or degradation products could give rise to absorption bands in the near-UV region.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analytical workflow for this compound, enabling its separation from complex matrices. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas Chromatography (GC) for Volatile Chlorinated Organics

Gas chromatography (GC) is a principal technique for the analysis of volatile and semi-volatile chlorinated organic compounds. For this compound, which is expected to have a degree of volatility, GC offers high resolution and sensitivity. The separation is achieved on a capillary column, where the choice of the stationary phase is critical. A low-polarity stationary phase, such as one similar to 5% diphenyl/95% dimethyl polysiloxane, is often effective for the analysis of organochlorine pesticides and would likely provide good separation for chlorinated pyrrolidines. spectroscopyonline.com

The performance of the GC system can be enhanced through temperature programming, which allows for the separation of a wide range of compounds with varying boiling points. metrohm.com For the detection of chlorinated compounds like this compound, an Electron Capture Detector (ECD) is highly selective and sensitive, as it exhibits a strong response to halogenated molecules. thermofisher.com Alternatively, a nitrogen-phosphorus detector (NPD) could be employed, given the presence of a nitrogen atom in the pyrrolidine ring, which would provide additional selectivity. epa.gov

A derivatization step might be necessary to improve the chromatographic properties or detectability of the compound. For instance, certain chlorinated compounds are derivatized to enhance their volatility or thermal stability for GC analysis. rsc.org

Liquid Chromatography (LC) for Organic Micropollutants

For organic micropollutants that may have limited volatility or thermal stability, liquid chromatography (LC) presents a viable alternative to GC. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common mode used for the separation of a wide array of organic compounds. cdc.gov The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

While specific methods for this compound are not documented, methods developed for other pyrrolidine-containing compounds can be adapted. For instance, a hydrophilic interaction liquid chromatography (HILIC) method has been successfully used for the determination of 2-pyrrolidinone. nih.gov HILIC is particularly useful for polar compounds that are not well-retained in reversed-phase chromatography. Given the polar nature of the amine group in the pyrrolidine ring, HILIC could be a suitable technique.

The selection of the appropriate column and mobile phase composition is crucial for achieving the desired separation. For complex samples, multidimensional LC techniques can be employed to enhance resolution.

Hyphenated Techniques: GC-MS and LC-MS for Comprehensive Analysis

To achieve unambiguous identification and quantification, chromatographic techniques are often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile chlorinated compounds. nih.gov Following separation by GC, the analyte enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides a unique mass spectrum that serves as a chemical fingerprint for the compound. High-resolution mass spectrometry (HRMS) coupled with GC can provide highly accurate mass measurements, further increasing the confidence in identification, especially in complex matrices where interferences from other chlorinated compounds like PCBs might be present. gcms.czthermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of less volatile or thermally labile compounds. nih.gov Similar to GC-MS, it provides both chromatographic separation and mass spectral information. For compounds like this compound, electrospray ionization (ESI) would likely be the ionization method of choice, as it is suitable for polar molecules. Tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and sensitivity through selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored. nih.govelsevierpure.com

| Technique | Principle | Application for this compound | Key Parameters |

| GC-ECD | Separation based on volatility and boiling point, detection via electron capture. | High-sensitivity screening of volatile chlorinated compounds. | Column stationary phase, temperature program, detector voltage. |

| RP-HPLC | Separation based on polarity. | Analysis of less volatile or thermally labile chlorinated micropollutants. | Column type, mobile phase composition, gradient elution. |

| GC-MS | Combines GC separation with mass-based detection for identification. | Confirmatory analysis and structural elucidation. | Ionization mode (e.g., EI), mass analyzer (e.g., quadrupole, Orbitrap). gcms.cz |

| LC-MS/MS | Combines LC separation with tandem mass spectrometry for high selectivity. | Sensitive and specific quantification in complex matrices. | Ionization mode (e.g., ESI), collision energy, SRM transitions. nih.gov |

Specialized Analytical Methods for Organic Chlorine Determination

Beyond the analysis of the specific molecule, methods to determine the total amount of organic chlorine in a sample are crucial for environmental monitoring and process control.

Methods for Total Organic Chlorine in Water Samples

The determination of Total Organic Chlorine (TOCl) is a key parameter for assessing water quality. A widely used and robust method is Combustion Ion Chromatography (CIC) . metrohm.comthermofisher.comtandfonline.comdiva-portal.org In this technique, the water sample is first passed through activated carbon to adsorb the organic compounds. The carbon is then combusted in an oxygen-rich atmosphere, which converts the organically bound chlorine into hydrogen chloride (HCl). The resulting gas is trapped in an absorption solution, and the chloride concentration is subsequently determined by ion chromatography (IC). tandfonline.comdiva-portal.orgtandfonline.com This method provides a measure of the total amount of chlorine present in all organic compounds in the sample.

| Method | Description | Advantages | Limitations |

| Combustion Ion Chromatography (CIC) | Adsorption of organics onto activated carbon, followed by combustion and IC analysis of the resulting chloride. tandfonline.comdiva-portal.org | Provides a measure of the total organic chlorine content. tandfonline.com | Does not identify individual compounds. |

Sample Preparation and Extraction Techniques for Chlorinated Compounds

Effective sample preparation is a critical step to isolate and concentrate this compound from the sample matrix and remove potential interferences prior to instrumental analysis. nih.gov

For water samples, liquid-liquid extraction (LLE) using a solvent like dichloromethane (B109758) is a traditional and effective method for extracting a broad range of organic compounds, including chlorinated ones. researchgate.netSolid-phase extraction (SPE) offers a more modern and often more efficient alternative, using cartridges packed with a sorbent that selectively retains the analyte. For chlorinated compounds, reversed-phase (e.g., C18) or specialized polymer-based sorbents can be used. nih.gov

For solid samples such as soil or sediment, Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate organic solvent are common techniques. cdc.gov The choice of solvent is critical and depends on the polarity of the target analyte.

In all cases, a cleanup step is often necessary after the initial extraction to remove co-extracted matrix components that could interfere with the chromatographic analysis. This can be achieved using techniques like gel permeation chromatography (GPC) or column chromatography with adsorbents such as silica (B1680970) gel or alumina. nih.gov

| Technique | Matrix | Description |

| Liquid-Liquid Extraction (LLE) | Water | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. researchgate.net |

| Solid-Phase Extraction (SPE) | Water | Analyte is retained on a solid sorbent, then eluted with a small volume of solvent. nih.gov |

| Soxhlet Extraction | Solids | Continuous extraction of the analyte from a solid matrix using a recycling solvent. cdc.gov |

| Pressurized Liquid Extraction (PLE) | Solids | Extraction with a solvent at elevated temperature and pressure to increase efficiency. |

Computer-Aided Structure Elucidation (CASE) for Complex Chlorinated Molecules

The unambiguous determination of molecular structures is a foundational requirement in chemical research and development. jeolusa.com For complex molecules, particularly those containing multiple chlorine atoms like this compound, traditional spectral interpretation can be challenging due to signal overlap and the sheer number of possible isomers. nih.govacs.org Computer-Aided Structure Elucidation (CASE) has emerged as an indispensable tool to address these challenges, leveraging computational power to analyze spectroscopic data and propose the most probable chemical structures. nih.govacdlabs.comrsc.org

CASE systems integrate various analytical data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to generate and rank potential molecular structures. acdlabs.comresearchgate.net The process is particularly vital for polychlorinated compounds, where the geometric growth in the number of possible isomers with increasing chlorination presents a significant analytical hurdle. acs.org While high-resolution mass spectrometry (HRMS) can determine the molecular formula (e.g., C4H4Cl5N for this compound), it cannot by itself distinguish between isomers. nih.gov This is where NMR data, especially from 2D experiments like HSQC and HMBC, becomes critical. rsc.orgresearchgate.net

The general workflow of a CASE system, such as the widely cited ACD/Structure Elucidator, involves several key steps: nih.govacdlabs.com

Data Input: The system requires a molecular formula, which can be derived from HRMS, and a suite of NMR data. A recommended minimum dataset includes 1D ¹H, COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra. acdlabs.com

Molecular Connectivity Diagram (MCD) Generation: The software analyzes 2D NMR correlations (e.g., HMBC, which shows correlations between protons and carbons over two to three bonds) to create a map of atomic connections. nih.govacdlabs.com This MCD represents all possible bonding arrangements consistent with the spectral data.

Structure Generation: Based on the MCD and the molecular formula, the CASE algorithm generates all possible structural isomers. nih.govnih.gov This process is exhaustive, ensuring no plausible structure is overlooked.

Spectral Prediction and Ranking: For each generated candidate structure, the system predicts its NMR spectra (e.g., ¹³C chemical shifts). These predicted spectra are then compared against the experimental data. nih.govnih.gov The structures are ranked based on the goodness of fit, often using statistical metrics to highlight the most likely candidate. acdlabs.com

A significant challenge in analyzing complex chlorinated molecules is the extensive signal overlap in NMR spectra, which can make direct manual assignment of individual isomers impossible. nih.govacs.org Research on chlorinated paraffins, for instance, has demonstrated the power of a CASE approach. In one study, ¹³C NMR spectra were predicted for over 410,000 isomers, which were then ranked against the experimental spectrum to identify the most probable structures in a complex mixture. nih.govacs.org This highlights the system's ability to handle enormous datasets and combinatorial complexity that would be intractable for a human expert. nih.gov

The accuracy of the structure determination is heavily reliant on the quality of the input data and the predictive algorithms. rsc.orgnih.gov The table below illustrates a hypothetical comparison that a CASE system would perform, ranking candidate structures based on the deviation between predicted and experimental ¹³C NMR chemical shifts for a molecule like this compound.

Table 1: Hypothetical CASE Ranking of Isomeric Structures

This interactive table demonstrates how a CASE system would evaluate potential isomers. The "Average Deviation" is a key metric used to rank the likelihood of each structure. Lower values indicate a better match between the predicted and experimental data.

| Rank | Proposed Structure | Average Deviation (ppm) | Maximum Deviation (ppm) | Comment |

| 1 | This compound | 0.85 | 1.5 | Best Fit. All predicted shifts closely match experimental values. |

| 2 | 1,2,3,3,4-Pentachloropyrrolidine | 4.72 | 9.8 | Significant deviation for C4 carbon. |

| 3 | 2,2,3,4,5-Pentachloropyrrolidine | 6.15 | 12.3 | Poor correlation for multiple carbon environments. |

| 4 | 2,3,4,4,5-Pentachloropyrrolidine | 8.90 | 15.4 | Inconsistent with observed HMBC correlations. |

Note: Data is illustrative to demonstrate the CASE ranking process.

Modern CASE software can also incorporate other data types, such as IR and UV/Vis spectra, and even use advanced methods like Density Functional Theory (DFT) calculations to refine chemical shift predictions for higher accuracy. rsc.orgnih.gov These integrated approaches provide a robust and unbiased framework, minimizing the risk of misidentification and accelerating the discovery and characterization of complex chlorinated molecules. nih.govacdlabs.com

Environmental Transformation and Persistence of Polychlorinated Pyrrolidines

Mechanisms of Degradation in Environmental Matrices

The degradation of persistent organic pollutants (POPs) in the environment is a complex process governed by microbial, photochemical, and chemical reactions. For a highly chlorinated compound like 1,2,2,3,3-Pentachloropyrrolidine, these mechanisms are critical in determining its environmental residence time and potential for long-range transport.

Microbial degradation is a key process in the natural attenuation of organic pollutants. nih.gov The ability of microorganisms to break down complex molecules is a cornerstone of bioremediation strategies. researchgate.net For nitrogen-containing heterocycles, microbial degradation can proceed under both aerobic and anaerobic conditions, though the specific pathways and efficiencies vary greatly depending on the compound's structure and the microbial consortia present. nih.govnih.gov

Sulfur, nitrogen, and oxygen heterocycles are recognized as potent environmental pollutants, and their microbial degradation is an area of active research due to its environmentally friendly nature. nih.govnih.gov Studies have shown that nitrogen and oxygen heterocyclic compounds are generally more susceptible to anaerobic biodegradation than their sulfur-containing counterparts. stanford.edu For instance, pyridine (B92270) and its derivatives can be biotransformed under sulfate-reducing and methanogenic conditions. stanford.edu The presence of carboxyl groups on the heterocyclic ring has been observed to enhance anaerobic metabolism. stanford.edu

The degradation of chlorinated aliphatic compounds is also well-documented, with a wide variety of these compounds being susceptible to biodegradation under different physiological and redox conditions. researchgate.netnih.gov However, the high degree of chlorination in a molecule like this compound is expected to significantly hinder microbial attack. The carbon-chlorine bond is strong, and the presence of multiple chlorine atoms can create steric hindrance, making it difficult for microbial enzymes to access the carbon backbone. researchgate.net

Table 1: Examples of Microbial Degradation of Related Heterocyclic and Chlorinated Compounds

| Compound Class | Example Compound | Degradation Condition | Key Findings |

| Nitrogen Heterocycle | Pyridine | Anaerobic (methanogenic) | Biotransformed, with 47-84% of carbon recovered as methane. stanford.edu |

| Nitrogen Heterocycle | Ritalinic Acid (piperidine-containing) | Aerobic (with ClO₂) | Considered not degradable by ClO₂ treatment. nih.gov |

| Nitrogen Heterocycle | Cetirizine (piperazine-containing) | Aerobic (with ClO₂) | Moderately degraded by ClO₂ treatment. nih.gov |

| Chlorinated Benzene | Dichlorobenzene | Aerobic | Susceptible to oxidation by various bacteria. researchgate.net |

| Chlorinated Ethene | Tetrachloroethene (PCE) | Anaerobic | Reductive dechlorination to less chlorinated ethenes. nih.gov |

Photochemical Degradation Pathways, Including Photolysis

Photochemical degradation, driven by sunlight, is another significant pathway for the transformation of organic pollutants in the environment, particularly in aquatic systems and the atmosphere. nih.gov Photolysis, the direct cleavage of chemical bonds by light energy, and indirect photo-degradation, mediated by photosensitized reactions, can both play a role. acs.org

For chlorinated compounds, photolysis can lead to the cleavage of the carbon-chlorine bond, initiating a cascade of degradation reactions. rsc.org The photolysis of aryl chlorides, for example, is known to be assisted by aliphatic amines, proceeding mainly from the triplet excited state. acs.orgosti.gov The degradation of chloromethanes in the atmosphere is primarily driven by photochemical reactions with hydroxyl radicals. nih.gov

The photochemical fate of this compound is not specifically documented. However, based on the behavior of other chlorinated compounds, it is plausible that it could undergo photolysis, especially in the upper layers of water bodies or in the atmosphere. The high degree of chlorination might influence its absorption of UV radiation and its reactivity. The degradation of some chlorinated compounds has been shown to be enhanced in the presence of photosensitizers like titanium dioxide (TiO₂), a process known as photocatalysis. acs.org

Advanced Oxidation Processes (AOPs) are a suite of technologies designed to degrade recalcitrant organic pollutants that are resistant to conventional treatment methods. frontiersin.orgmdpi.com AOPs generate highly reactive oxygen species, such as hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds, often leading to their complete mineralization to carbon dioxide, water, and inorganic ions. frontiersin.orgnih.gov

Common AOPs include ozonation, UV/H₂O₂, Fenton and photo-Fenton reactions, and photocatalysis. acs.orgfrontiersin.orgresearchgate.net These processes have been shown to be effective in degrading a variety of persistent organic pollutants, including some chlorinated compounds. acs.org For instance, a combination of ozone, UV radiation, and a TiO₂ catalyst has been shown to effectively degrade chlorinated volatile organic compounds in groundwater. nih.gov Sulfate (B86663) radical-based AOPs are also gaining attention for their effectiveness in degrading organic pollutants. acs.org

Given the likely recalcitrance of this compound to natural degradation processes, AOPs could represent a viable option for its removal from contaminated water or industrial effluents. The effectiveness of a specific AOP would depend on various factors, including the concentration of the pollutant, the water matrix, and the operational parameters of the treatment system.

Table 2: Overview of Advanced Oxidation Processes (AOPs) for Degradation of Persistent Organic Pollutants

| AOP Method | Principle | Target Pollutants | Potential Applicability to this compound |

| UV/H₂O₂ | Generation of hydroxyl radicals from the photolysis of hydrogen peroxide. | Wide range of organic compounds. | Likely effective due to the non-selective nature of hydroxyl radicals. |

| Ozonation | Direct reaction with ozone or generation of hydroxyl radicals. | Compounds with electron-rich moieties. | Potential for reaction, though the high chlorination may reduce reactivity. |

| Fenton/Photo-Fenton | Generation of hydroxyl radicals from the reaction of Fe²⁺ with H₂O₂ (enhanced by UV light). | Wide range of organic pollutants. frontiersin.org | A promising option due to the high oxidative power of the generated radicals. |

| Photocatalysis (e.g., UV/TiO₂) | Generation of electron-hole pairs on a semiconductor surface, leading to radical formation. acs.org | Diverse organic pollutants, including some chlorinated compounds. acs.org | Potentially effective, as demonstrated for other heterocyclic and chlorinated compounds. acs.org |

| Sulfate Radical-Based AOPs | Generation of sulfate radicals from persulfate or peroxymonosulfate. acs.org | Effective for a variety of organic molecules. acs.org | An emerging and potentially powerful alternative for degradation. |

Environmental Occurrence and Distribution Studies

The presence and distribution of a pollutant in the environment are key indicators of its persistence and potential for exposure. While specific data for this compound are lacking, the behavior of other chlorinated compounds provides a framework for understanding its likely environmental compartments.

Chlorinated organic compounds are frequently detected in various aquatic environments, including industrial wastewater, surface water, and groundwater. nih.govresearchgate.net Their presence is often linked to industrial activities, such as the production of chemicals, pesticides, and pharmaceuticals, as well as from the use of chlorine in disinfection processes. researchgate.netnih.gov

Halogenated solvents, for example, are a significant concern in refinery wastewater. nih.govtechnologynetworks.com Methods for their detection often involve gas chromatography with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds. nih.gov The general indicator for the total content of halogenated organic compounds in water is Adsorbable Organic Halogens (AOX). researchgate.net

Given that this compound is a chlorinated organic compound, it is plausible that it could be found in industrial wastewater streams associated with its production or use. Its potential for persistence suggests that it could also be detected in receiving water bodies. The lack of available data highlights the need for the development of specific analytical methods for its detection and quantification in environmental samples.

The resistance of a chemical to degradation in the environment, its recalcitrance, is a key factor in its persistence. For chlorinated heterocyclic compounds, this recalcitrance is influenced by several structural features.

The carbon-chlorine bond is inherently strong and stable, making it resistant to cleavage. stanford.eduresearchgate.net The high degree of chlorination, as seen in this compound, further increases this stability. The presence of multiple chlorine atoms can also sterically hinder the approach of microbial enzymes, limiting the rate of biodegradation. researchgate.net

The cyclic structure of the pyrrolidine (B122466) ring also contributes to its stability. While some microorganisms can degrade the pyrrolidine ring, it is generally considered more resistant to biodegradation than linear aliphatic amines. acs.org The combination of a stable heterocyclic ring and a high degree of chlorination is likely to make this compound a highly recalcitrant molecule in the environment. researchgate.netslideshare.net This persistence can lead to its long-term presence in soil and water, and potentially to its bioaccumulation in organisms. stanford.edu

Formation of Chlorinated Byproducts in Environmental Processes

Byproduct Formation during Water Chlorination Processes

No specific data is available in the reviewed literature concerning the formation of this compound as a byproduct during water chlorination processes. While the formation of various disinfection byproducts from the reaction of chlorine with organic matter is a well-documented phenomenon, specific pathways leading to this particular pentachlorinated pyrrolidine have not been identified. nih.govresearchgate.net

Characterization of Anthropogenic Chlorinated Compounds and Their Degradation Products in the Environment

There is no information in the existing scientific literature on the characterization of this compound as an anthropogenic compound in the environment, nor on its degradation products. The environmental fate and persistence of chlorinated compounds are known to vary widely depending on their specific chemical structure and environmental conditions. science.govresearchgate.net

Applications and Emerging Research Directions for Polychlorinated Pyrrolidine Derivatives

Role as Synthetic Intermediates in Organic Synthesis

Polychlorinated pyrrolidine (B122466) derivatives are valuable intermediates in organic synthesis due to the unique reactivity conferred by the presence of multiple chlorine atoms. The pyrrolidine skeleton itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. nih.govpharmablock.comresearchgate.netnih.gov The high degree of chlorination in compounds like 1,2,2,3,3-pentachloropyrrolidine provides multiple sites for further functionalization through dehydrochlorination or nucleophilic substitution reactions, allowing for the construction of diverse and complex molecular architectures.

The strategic placement of chlorine atoms on the pyrrolidine ring can influence the stereochemical outcome of reactions, making these compounds useful as chiral building blocks for the synthesis of enantiomerically pure molecules. researchgate.net The pyrrolidine motif is central to the structure of many drugs, and the ability to introduce a variety of substituents through the manipulation of the chloro groups makes polychlorinated pyrrolidines attractive starting materials for drug discovery programs. nih.govresearchgate.netmdpi.com For instance, the pyrrolidine ring is a key component of drugs targeting the central nervous system, as well as anticancer and anti-inflammatory agents. nih.govnih.gov The versatility of this scaffold allows medicinal chemists to explore a wide chemical space in the search for new therapeutic agents. nih.gov

Catalysis and Asymmetric Synthesis

The field of organocatalysis has seen a surge in the use of small organic molecules to catalyze chemical transformations with high efficiency and stereoselectivity. Pyrrolidine-based structures, particularly those derived from the amino acid proline, have emerged as powerful organocatalysts for a wide range of asymmetric reactions. mdpi.comnih.gov

The design of effective pyrrolidine-based organocatalysts often involves the introduction of substituents that can fine-tune their steric and electronic properties. beilstein-journals.orgnih.gov These catalysts typically operate through the formation of enamine or iminium ion intermediates with carbonyl compounds, which then undergo enantioselective reactions. nih.gov While there is a wealth of information on various substituted pyrrolidine catalysts, the application of polychlorinated pyrrolidines in this context is a less explored area. The electron-withdrawing nature of the chlorine atoms could potentially modulate the catalytic activity and selectivity, offering new possibilities for catalyst design. Pyrrolidine-based organocatalysts have been successfully employed in a variety of asymmetric transformations, including Michael additions, aldol reactions, and Mannich reactions, leading to the synthesis of chiral molecules with high enantiomeric excess. mdpi.combeilstein-journals.orgmdpi.com

| Reaction Type | Pyrrolidine-Based Catalyst Application | Significance |

| Asymmetric Aldol Reaction | Catalyzes the enantioselective addition of a ketone enolate to an aldehyde. | Formation of chiral β-hydroxy ketones, which are important building blocks in natural product synthesis. mdpi.comnih.gov |

| Asymmetric Michael Addition | Promotes the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. | Creation of new carbon-carbon bonds with high stereocontrol, leading to a variety of chiral products. beilstein-journals.orgnih.gov |

| Asymmetric Mannich Reaction | Facilitates the enantioselective addition of an enolizable carbonyl compound to an imine. | Synthesis of chiral β-amino carbonyl compounds, which are precursors to amino acids and other biologically active molecules. |

| Asymmetric Diels-Alder Reaction | Catalyzes the [4+2] cycloaddition of a diene and a dienophile to form a chiral cyclohexene derivative. | A powerful tool for the construction of complex cyclic systems with multiple stereocenters. nih.gov |

Exploration in Materials Science and Functional Molecule Design

The incorporation of halogen atoms into organic molecules can significantly impact their material properties. Halogenated polymers, for example, often exhibit enhanced flame retardancy, chemical resistance, and thermal stability. youtube.com While specific research on the use of this compound in materials science is not widely documented, the general principles of halogenated materials suggest potential applications. The presence of multiple chlorine atoms could be leveraged to create polymers with tailored properties.

Furthermore, the field of crystal engineering has seen a growing interest in the use of halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, to direct the self-assembly of molecules into well-defined supramolecular architectures. rsc.orgnih.govrsc.org The chlorine atoms in polychlorinated pyrrolidines could act as halogen bond donors, enabling the design of new smart materials with applications in areas such as electronics and optics. rsc.org

Future Prospects in Developing Novel Synthetic Methodologies for Selective Halogenation

The development of methods for the selective halogenation of organic molecules is a topic of significant interest in synthetic chemistry. mountainscholar.org Achieving high regioselectivity in the halogenation of heterocyclic compounds can be challenging but is crucial for accessing specific isomers with desired biological or material properties. organic-chemistry.orgacs.org Recent advancements in this area include the use of novel halogenating agents and catalytic systems that can direct the halogenation to a specific position on a molecule. researchgate.netmdpi.com

Future research in this area could focus on developing new catalytic methods for the selective introduction or removal of chlorine atoms from the pyrrolidine ring. This would provide access to a wider range of polychlorinated pyrrolidine derivatives with different substitution patterns, expanding their utility as synthetic intermediates and functional molecules.

Advanced Studies in Environmental Remediation Technologies and Sustainable Chemistry

In addition to remediation, there is a strong emphasis on the development of more sustainable chemical processes that minimize the use and generation of hazardous substances. mit.eduunep.org The principles of green chemistry encourage the design of chemicals that are less persistent in the environment and break down into benign products. acs.org Future research on polychlorinated pyrrolidines should consider these principles, aiming to develop synthetic routes that are more environmentally friendly and to design molecules with improved degradation profiles.

Q & A

Q. What synthesis protocols are recommended for chlorinated pyrrolidine derivatives like 1,2,2,3,3-Pentachloropyrrolidine?

Chlorinated pyrrolidines are typically synthesized via nucleophilic substitution or radical chlorination. For example, chlorination of pyrrolidine precursors using reagents like PCl₅ or Cl₂ under controlled conditions can achieve selective substitution. Reaction optimization (e.g., temperature, solvent polarity, and catalyst use) is critical to avoid over-chlorination . Safety protocols, including fume hood use and personal protective equipment (PPE), must align with guidelines for handling volatile chlorinated compounds .

Q. Which analytical techniques are most effective for characterizing chlorinated pyrrolidines?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for purity assessment and identifying volatile byproducts.

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substitution patterns and confirms molecular structure.

- Elemental Analysis : Validates chlorine content stoichiometry. Calibration with certified reference standards (e.g., CAS 422-30-0 for related HCFCs) ensures accuracy .

Q. What safety precautions are essential when handling chlorinated pyrrolidines?

- PPE : Gloves, goggles, and respirators compliant with H333 (inhalation hazard) and H313 (skin contact) protocols .

- Waste Management : Segregate chlorinated waste for professional disposal to prevent environmental contamination .

- Ventilation : Use fume hoods to mitigate exposure to toxic vapors .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties of chlorinated pyrrolidines be resolved?

Contradictions often arise from variations in experimental conditions (e.g., solvent effects, measurement techniques). To resolve discrepancies:

- Replicate studies using standardized protocols (e.g., IUPAC guidelines).

- Cross-validate data with computational models (e.g., DFT for enthalpy calculations).

- Conduct meta-analyses to identify systematic biases in literature .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing effect of chlorine atoms activates the pyrrolidine ring for nucleophilic attack. Steric hindrance from multiple chlorines may limit regioselectivity. Advanced studies should combine kinetic isotope effects (KIE) and X-ray crystallography to map reaction pathways .

Q. How can environmental persistence and degradation pathways of chlorinated pyrrolidines be assessed?

- Hydrolysis Studies : Monitor degradation under varying pH and temperature.

- Photolysis Experiments : Expose compounds to UV light to simulate sunlight-driven breakdown.

- Microbial Degradation : Use soil or water microcosms to assess biodegradation rates. Reference environmental guidelines for HCFCs (e.g., CAS 422-30-0) to contextualize ecological risks .

Methodological Notes

- Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions and address conflicting data .

- Ethical Synthesis : Avoid using benzene or other carcinogenic solvents; opt for green alternatives (e.g., ionic liquids) where possible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.